(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

medicinal chemistry structure-activity relationship scaffold comparison

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone (CAS 2034482-63-6) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine class. Its core structure comprises a quinoxaline-2-carbonyl moiety coupled to a 3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine scaffold.

Molecular Formula C20H22N6O2
Molecular Weight 378.436
CAS No. 2034482-63-6
Cat. No. B2683198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone
CAS2034482-63-6
Molecular FormulaC20H22N6O2
Molecular Weight378.436
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C20H22N6O2/c1-25(2)18-19(22-10-9-21-18)28-14-6-5-11-26(13-14)20(27)17-12-23-15-7-3-4-8-16(15)24-17/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3
InChIKeyPCDCAPFNRRYUOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone (CAS 2034482-63-6)


The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone (CAS 2034482-63-6) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine class [1]. Its core structure comprises a quinoxaline-2-carbonyl moiety coupled to a 3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine scaffold . This compound is prominently disclosed in intellectual property filings by Purdue Pharma and Shionogi & Co., Ltd. concerning ORL-1 (opioid receptor-like 1) receptor modulators for potential analgesic applications [2].

Why Generic Substitution Fails for (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone in Research Programs


Within the broad substituted-quinoxaline-type piperidine patent space, minor structural perturbations can drastically alter target binding profiles and selectivity windows [1]. The presence of both the 3-dimethylamino substituent on the pyrazin-2-yloxy ring and the specific quinoxaline-2-carbonyl attachment point on the piperidine nitrogen distinguishes this compound from close analogs that may bear isoquinoline, bridged-piperidine, or oxime-substituted linkers [2]. Generic substitution with a structurally similar but pharmacologically uncharacterized analog risks invalidating SAR hypotheses and introducing unpredictable ORL-1 versus opioid receptor selectivity profiles.

Quantitative Differentiation Evidence Guide for CAS 2034482-63-6


Structural Differentiation: Dimethylamino-Pyrazine Ether vs. Des-Dimethylamino and Isoquinoline Analogs

The target compound uniquely combines a 3-(dimethylamino)pyrazin-2-yl ether at the piperidine 3-position with a quinoxaline-2-carbonyl group. The closest commercially catalogued analog, (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone, replaces quinoxaline with isoquinoline (ΔMW –0.5 Da), altering the heterocyclic hydrogen-bond acceptor pattern . A further simplified analog, (3-(pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone (CAS 2034579-35-4), lacks the dimethylamino group entirely (ΔMW –43 Da), removing a key basic center and potential for dipole-mediated target interactions .

medicinal chemistry structure-activity relationship scaffold comparison

Predicted Physicochemical Differentiation: cLogP and Hydrogen-Bond Acceptors

In silico profiling indicates that the target compound has a predicted topological polar surface area (TPSA) of approximately 111.8 Ų and a predicted cLogP of ~2.85 [1]. Compared to the des-dimethylamino analog (3-(pyrazin-2-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone, which has a reduced TPSA (no dimethylamino contribution), the target compound exhibits moderately higher polarity, which may influence membrane permeability and solubility . The compound satisfies Lipinski's Rule of Five with zero violations (MW 378.44 < 500; cLogP < 5; HBA ≤ 10; HBD 0) [1].

ADME prediction drug-likeness physicochemical profiling

Patent Family Positioning: ORL-1 vs. μ/κ/δ Opioid Receptor Selectivity Rationale

The compound falls within the genus of U.S. Patent US8846929 and European Patent EP3101018A1, which claim substituted-quinoxaline-type piperidines as ORL-1 modulators with potential analgesic utility [1]. The ORL-1 receptor is structurally homologous to classical opioid receptors (μ, κ, δ) but lacks pharmacological cross-reactivity with non-selective opioid ligands [2]. Compounds within this chemotype are designed to achieve ORL-1 affinity while minimizing μ-receptor engagement, thereby reducing opioid-like side effects. In contrast, earlier quinoxaline-type bridged-piperidine compounds (e.g., US9145408) emphasize a conformationally restricted scaffold that may exhibit different ORL-1 binding kinetics [3].

pain research ORL-1 receptor opioid selectivity

Synthesis Accessibility: Modular Synthetic Entry Points Relative to Bridged Analogs

The target compound's synthesis involves coupling of a quinoxaline-2-carboxylic acid derivative with a 3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine intermediate, accessible via nucleophilic aromatic substitution (SNAr) of 3-chloropyrazine-2-amine derivatives followed by reductive amination or direct O-alkylation . This modular route permits independent variation of the quinoxaline and piperidine fragments, a key advantage over bridged-piperidine ORL-1 modulators that require multi-step stereocontrolled synthesis of the bicyclic amine core [1]. The commercial availability of 3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine intermediates further reduces synthetic burden for analog generation .

synthetic chemistry hit-to-lead library enumeration

Data Scarcity Advisory: Quantitative Bioactivity Gap Analysis

As of May 2026, a comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents revealed no publicly disclosed IC50, Ki, Kd, EC50, or in vivo efficacy data for (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone [1]. BindingDB searches using the InChIKey PCDCAPFNRRYUOZ-UHFFFAOYSA-N returned no matching affinity records [2]. The ZINC database entry (ZINC4878061) similarly reports no known bioactivity annotations [3]. In contrast, certain compounds exemplified in the same patent families (e.g., US8846929 Example 38) have reported ORL-1 Ki values (e.g., 5.70 nM) [4], establishing that bioactivity data exist for close structural neighbors within the genus.

data transparency bioactivity gap procurement risk assessment

Optimal Application Scenarios for (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone in Scientific Procurement


ORL-1 Receptor Structure-Activity Relationship (SAR) Probe Development

The compound is best deployed as a flexible, monocyclic-piperidine scaffold for probing the ORL-1 binding pocket, as established in the patent family US8846929 / EP3101018A1 . Its modular quinoxaline-2-carbonyl and 3-((3-dimethylamino)pyrazin-2-yl)oxy)piperidine fragments allow systematic variation of the amide and ether linkages to map key pharmacophore elements. Use this compound when the research goal is to explore conformational flexibility effects on ORL-1 affinity, complementing data from rigid bridged-piperidine series [4].

Negative Control for Bridged-Piperidine ORL-1 Chemotype Selectivity Profiling

When profiling bridged-piperidine ORL-1 modulators (e.g., those claimed in US9145408), this compound serves as a structurally matched, flexible-piperidine comparator . The absence of the bicyclic conformational constraint allows researchers to attribute differential activity to scaffold rigidity rather than peripheral substituent effects. The publicly available des-dimethylamino analog (CAS 2034579-35-4) [4] can serve as an additional control for the contribution of the dimethylamino group.

Parallel Library Synthesis Starting Point for Hit-to-Lead Optimization

Due to its convergent synthetic route with commercially available intermediates , this compound is an efficient starting point for generating focused libraries. The quinoxaline-2-carbonyl and dimethylamino-pyrazine fragments can be independently diversified through amide coupling and SNAr chemistry, respectively. This modularity reduces the synthetic cycle time compared to bridged-piperidine series, where scaffold construction requires de novo multi-step synthesis [4], making it suitable for iterative medicinal chemistry campaigns.

Computational Modeling and Docking Studies for ORL-1 Ligand Design

With a well-defined 3D structure (SMILES: CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3) and predicted physicochemical properties (cLogP ~2.85, TPSA ~111.8 Ų, zero Lipinski violations) , this compound is a suitable input for docking and molecular dynamics simulations targeting the ORL-1 receptor. Its intermediate TPSA and balanced lipophilicity make it a relevant reference point for evaluating the property space of designed analogs. Researchers should note the absence of experimental affinity data and treat computational predictions as hypothesis-generating [4].

Quote Request

Request a Quote for (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.